2,4-DICHLORO-5-FLUORO-DL-PHENYLALANINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

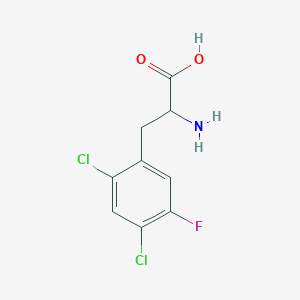

2,4-Dichloro-5-fluoro-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C9H8Cl2FNO2 and a molecular weight of 252.07 g/mol . This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the phenyl ring of phenylalanine, an essential amino acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-fluoro-DL-phenylalanine typically involves multi-step organic reactions. One common method includes the halogenation of phenylalanine derivatives, followed by fluorination. The reaction conditions often require specific catalysts and controlled temperatures to ensure the selective introduction of chlorine and fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichloro-5-fluoro-DL-phenylalanine can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can remove halogen atoms, leading to simpler derivatives.

Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) and ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated derivatives .

Applications De Recherche Scientifique

2,4-Dichloro-5-fluoro-DL-phenylalanine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its effects on enzyme activity and protein synthesis.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-5-fluoro-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms can influence the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dichloro-DL-phenylalanine

- 5-Fluoro-DL-phenylalanine

- 2,4-Dichloro-5-fluoro-L-phenylalanine

Uniqueness

2,4-Dichloro-5-fluoro-DL-phenylalanine is unique due to the specific combination of chlorine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Activité Biologique

2,4-Dichloro-5-fluoro-DL-phenylalanine (DFP) is a fluorinated derivative of phenylalanine, an amino acid that plays a crucial role in protein synthesis and metabolic pathways. The introduction of halogen atoms into the phenylalanine structure has significant implications for its biological activity, particularly in terms of its interaction with enzymes and receptors.

DFP is characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring of phenylalanine. This modification alters its physicochemical properties, potentially enhancing its bioactivity and selectivity towards specific biological targets.

Research indicates that DFP exhibits potent inhibitory effects on various biological pathways. Its mechanism primarily involves the inhibition of enzymes that rely on phenylalanine as a substrate. For instance, studies have shown that DFP can interfere with insulin signaling pathways by modifying the insulin receptor beta (IRβ), leading to impaired glucose uptake in adipocytes . This suggests a potential role for DFP in metabolic disorders such as type 2 diabetes.

Case Studies

- Insulin Resistance : In a study involving mice fed with phenylalanine-rich diets, it was observed that DFP significantly impaired insulin signaling, resulting in increased fasting blood glucose levels and reduced glucose tolerance . This highlights its potential utility in studying insulin resistance mechanisms.

- Neurotransmitter Regulation : Another investigation focused on the effects of phenylalanine-reducing treatments in a mouse model of phenylketonuria (PKU). It was found that dietary restrictions or gene therapy aimed at lowering phenylalanine levels could correct dopamine and serotonin deficiencies in the central nervous system, suggesting that DFP may similarly influence neurotransmitter synthesis through competitive inhibition .

- Anticancer Activity : DFP has also been evaluated for its anticancer properties. A series of studies demonstrated that fluorinated phenylalanines exhibit significant growth inhibition against L1210 mouse leukemia cells, with IC50 values in the nanomolar range. The proposed mechanism involves the intracellular release of active metabolites that disrupt cellular proliferation .

Data Summary

Propriétés

IUPAC Name |

2-amino-3-(2,4-dichloro-5-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2FNO2/c10-5-3-6(11)7(12)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJRPLJCCSEJRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.